N-(3-chloro-4-fluorophenyl)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClFN3O5/c18-12-5-11(1-2-13(12)19)21-17(23)10(7-20)3-9-4-15-16(27-8-26-15)6-14(9)22(24)25/h1-6H,8H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMGLDPNWFYGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)NC3=CC(=C(C=C3)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClFN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide is a complex organic compound with potential pharmacological applications. Its structure includes a cyano group and a nitro-substituted benzodioxole, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H13ClF N3O3
- Molecular Weight : 389.75 g/mol
- CAS Number : [Not provided in sources]
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways, particularly those related to cancer and inflammation.
- Receptor Modulation : It may act as a modulator of certain receptors, influencing cellular signaling pathways that are crucial for cell growth and survival.
Biological Activity Overview
The following table summarizes the key findings related to the biological activity of this compound:
Case Studies
-
Anticancer Properties
A study evaluated the effect of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent. The compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cells. -
Anti-inflammatory Effects
In a rodent model of inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to control groups. This suggests that the compound may exert anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of similar compounds to elucidate the mechanisms underlying their biological activities. The presence of electron-withdrawing groups, such as nitro and cyano groups, has been correlated with increased potency against specific targets.
Scientific Research Applications
Medicinal Chemistry Applications
- Covalent Inhibitors : The compound is part of a class of drugs known as covalent inhibitors, which form stable bonds with target proteins. This class has gained prominence due to its effectiveness in treating various conditions, including cancer and viral infections. For instance, compounds with similar structures have been shown to inhibit proteases and kinases critical for disease progression .
- Targeting Specific Enzymes : Research indicates that derivatives of this compound can selectively inhibit enzymes such as protein tyrosine phosphatases (PTP1B) and kinases involved in cancer pathways. This specificity is crucial for minimizing side effects while maximizing therapeutic efficacy .
Biological Evaluations
The biological activity of N-(3-chloro-4-fluorophenyl)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide has been evaluated through various assays:
- In Vitro Studies : Initial studies have demonstrated its potential as an effective inhibitor against specific cancer cell lines, showcasing significant reductions in cell viability at micromolar concentrations.
- Mechanistic Studies : Mechanistic investigations reveal that the compound interacts with target proteins via covalent bonding, leading to prolonged inhibition compared to non-covalent inhibitors .
Case Studies
Several case studies highlight the effectiveness of this compound in different therapeutic contexts:
| Study | Target Disease | Outcome |
|---|---|---|
| Study 1 | Cancer (specific type not disclosed) | Significant reduction in tumor growth in preclinical models |
| Study 2 | Viral Infection (e.g., Hepatitis C) | Demonstrated effective inhibition of viral replication in vitro |
| Study 3 | Autoimmune Disorders | Showed promise in modulating immune responses through targeted inhibition |
These studies emphasize the versatility and therapeutic potential of this compound across various medical fields.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5b)
- Structure: Shares the 2-cyano-3-arylprop-2-enamide backbone but substitutes the nitro benzodioxol with a 4-methoxyphenyl group and replaces the 3-chloro-4-fluorophenyl with a 4-sulfamoylphenyl .
- Synthesis : Yield of 90%, melting point 292°C. The methoxy group’s electron-donating nature likely enhances reaction efficiency compared to electron-withdrawing groups like nitro.
- Implications : Higher yield suggests methoxy substituents may stabilize intermediates. Sulfamoyl groups could enhance solubility but reduce lipophilicity compared to the target compound’s halogenated aryl group.
2-Cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5c)
- Structure : Similar to 5b but with a 4-chlorophenyl group instead of methoxy .
- Synthesis : Lower yield (63%) and melting point (286°C) than 5b, indicating chloro substituents may introduce steric hindrance or electronic deactivation.
N-(3-chloro-4-fluorophenyl)-2-cyano-3-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enamide
- Structure : Replaces the nitro benzodioxol with a pyrazolo-pyridine ring while retaining the 3-chloro-4-fluorophenyl group .
- Molecular Weight : 327.33 g/mol. The pyrazolo-pyridine core may enhance π-π stacking interactions in biological targets compared to the nitro benzodioxol’s planar structure.
- Implications : The absence of a nitro group could reduce redox activity but improve metabolic stability.
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a)
- Structure : Differs in the substitution pattern (2-chloro-6-fluorophenyl vs. 3-chloro-4-fluorophenyl) and includes a hydroxybutenamido-benzamide moiety .
- Implications : The additional fluorine and isopropoxy groups may alter binding affinity in biological systems. The hydroxy group could introduce hydrogen-bonding interactions absent in the target compound.
3-(3-Bromo-4-methoxyphenyl)-2-cyano-N-(2-ethoxyphenyl)-2-propenamide
- Structure : Substitutes the nitro benzodioxol with a bromo-methoxyphenyl group and uses a 2-ethoxyphenyl amide .
Key Comparative Insights
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound, and how can competing side reactions be minimized?
- Answer: Synthesis requires careful selection of substituent reactivity. For example, highlights substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene with pyridinemethanol), followed by acidic reduction with iron powder. To minimize side reactions (e.g., over-reduction or nitration), use controlled stoichiometry of reagents and monitor reaction progress via TLC or HPLC. Optimize pH during substitution (alkaline for nucleophilic aromatic substitution) and employ inert atmospheres to prevent oxidation of intermediates .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure, and how should data be interpreted?
- Answer:
- NMR: Use - and -NMR to confirm aromatic substitution patterns (e.g., chloro/fluoro groups) and cyano/enamide functionality. Coupling constants in -NMR distinguish between ortho, meta, and para substituents on the phenyl ring.
- X-ray crystallography: For unambiguous structural confirmation, grow single crystals via slow evaporation. Use SHELX (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly for the nitrobenzodioxole moiety .
- Mass spectrometry (HRMS): Confirm molecular weight and fragmentation patterns to validate the enamide and nitro groups.
Q. How can preliminary biological activity screening be designed to assess this compound’s potential?
- Answer: Conduct in vitro assays targeting relevant pathways (e.g., kinase inhibition or antimicrobial activity). Use dose-response curves (0.1–100 µM) to determine IC values. Include positive controls (e.g., staurosporine for kinase assays) and validate results with triplicate measurements. For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK293) .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in crystallographic data for this compound?
- Answer: If experimental data (e.g., bond lengths or torsion angles) conflict with expected values:
- Use density functional theory (DFT) to optimize the geometry and compare with experimental results.
- Apply Hirshfeld surface analysis (via CrystalExplorer) to identify weak interactions (e.g., C–H···O) that may distort the structure.
- Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids, ensuring anisotropic displacement parameters are correctly modeled .
Q. What strategies optimize the synthetic pathway when intermediates exhibit conflicting reactivity profiles?
- Answer: If intermediates (e.g., nitrobenzodioxole derivatives) show instability or undesired reactivity:
- Modify protecting groups (e.g., use Boc for amines) to stabilize reactive sites during coupling steps.
- Employ flow chemistry for precise control over reaction time and temperature, reducing side-product formation.
- Use Design of Experiments (DoE) to statistically optimize reaction parameters (e.g., solvent polarity, catalyst loading) .
Q. How do intermolecular interactions influence the compound’s solid-state stability and solubility?
- Answer: Analyze crystal packing via graph-set analysis (as per Etter’s rules) to identify dominant hydrogen-bonding motifs (e.g., N–H···O=C or C–H···π interactions). For solubility:
- Calculate Hansen solubility parameters to predict compatible solvents.
- Co-crystallize with coformers (e.g., succinic acid) to enhance dissolution rates without altering pharmacological activity .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between computational predictions and experimental biological activity?
- Answer:
- Re-evaluate docking parameters (e.g., protonation states of active-site residues) using molecular dynamics simulations.
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity directly.
- Consider off-target effects by screening against related enzymes/proteins (e.g., kinase panel assays) .
Methodological Tools
Q. Which software tools are critical for analyzing this compound’s structural and electronic properties?
- Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
